molecular formula C6H3Cl2FN2O2 B8638898 4,6-Dichloro-3-fluoro-2-nitroaniline

4,6-Dichloro-3-fluoro-2-nitroaniline

Cat. No. B8638898
M. Wt: 225.00 g/mol
InChI Key: VMKPPMDOILEYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08088801B2

Procedure details

2-Amino-3-(5,7-dichloro-4-fluoro-2H-benzotriazol-2-yl)-2-methylpropionitrile [1.3 g, Rf=0.2 (1:1 EA/heptane)] was prepared using a procedure similar to that described in Example 1, part a and b, except starting from 5,7-dichloro-4-fluoro-1H-benzotriazole. 5,7-Dichloro-4-fluoro-1H-benzotriazole (4 g, 85%) was prepared using a procedure similar to that described in Example 11, part a, except starting from 4,6-dichloro-3-fluoro-2-nitroaniline. 4,6-Dichloro-3-fluoro-2-nitroaniline (6.1 g) was prepared using a procedure similar to that described in Example 39, part a, b and c, except starting from 2,4-dichloro-5-fluoroaniline (10 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:5]2[NH:6][N:7]=[N:8][C:4]=2[C:3]=1[F:12].[Cl:13][C:14]1[CH:20]=[C:19]([Cl:21])[C:17]([NH2:18])=[C:16]([N+:22]([O-:24])=[O:23])[C:15]=1[F:25].Cl[C:27]1C=C(Cl)C(F)=CC=1N>>[NH2:18][C:17]([CH3:27])([CH2:19][N:7]1[N:6]=[C:5]2[C:9]([Cl:11])=[CH:10][C:2]([Cl:1])=[C:3]([F:12])[C:4]2=[N:8]1)[C:16]#[N:22].[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:5]2[NH:6][N:7]=[N:8][C:4]=2[C:3]=1[F:12].[Cl:13][C:14]1[CH:20]=[C:19]([Cl:21])[C:17]([NH2:18])=[C:16]([N+:22]([O-:24])=[O:23])[C:15]=1[F:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C2=C(NN=N2)C(=C1)Cl)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(N)C(=C1)Cl)[N+](=O)[O-])F
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(N)C=C(C(=C1)Cl)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(C#N)(CN1N=C2C(=N1)C(=CC(=C2F)Cl)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
Name
Type
product
Smiles
ClC1=C(C2=C(NN=N2)C(=C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 85%
Name
Type
product
Smiles
ClC1=C(C(=C(N)C(=C1)Cl)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.